molecular formula C6H11ClN4O2 B15279423 Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B15279423
M. Wt: 206.63 g/mol
InChI Key: AJAZPRGWEVPRKQ-UHFFFAOYSA-N
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Description

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound with the molecular formula C6H10N4O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 3,5-diamino-1H-pyrazole-4-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of solvents such as ethanol or methanol and requires careful temperature control to avoid decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amines, and oxides. These products are often used as intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Properties

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.63 g/mol

IUPAC Name

ethyl 3,5-diamino-1H-pyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C6H10N4O2.ClH/c1-2-12-6(11)3-4(7)9-10-5(3)8;/h2H2,1H3,(H5,7,8,9,10);1H

InChI Key

AJAZPRGWEVPRKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1N)N.Cl

Origin of Product

United States

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